Raddeanin A
Overview
Description
Raddeanin A is a natural triterpenoid compound isolated from the plant Anemone raddeana Regel. This compound has gained significant attention due to its potent biological activities, particularly its anticancer properties. This compound is known for its ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis in various cancer cell lines .
Mechanism of Action
Target of Action
Raddeanin A, an oleanane class triterpenoid saponin isolated from Anemone raddeana Regel , has been found to directly bind to Transactive Responsive DNA-Binding Protein 43 (TDP-43) . TDP-43 is a protein that regulates gene expression and has been implicated in various diseases, including cancer .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the NLRP3-mediated inflammation pathway and suppresses the Wnt/β-catenin pathway-mediated apoptosis . Additionally, it can downregulate the activity of the PI3K/AKT/mTOR pathway , which is known to play a crucial role in cell survival, growth, and proliferation.
Pharmacokinetics
Following oral administration, this compound was found in low concentrations in the heart, liver, spleen, lung, kidney, and plasma of mice . The majority of this compound was distributed in the intestinal tract, particularly in the colon and caecum . This suggests that this compound may have a high oral bioavailability and a preference for distribution in the gastrointestinal tract.
Result of Action
This compound has shown potent antitumor effects. It induces apoptosis, cell cycle arrest, inhibits invasion, migration, and angiogenesis in malignant cell lines . It also enhances mitochondrial DNA-cGAS/STING Axis-Mediated Antitumor Immunity . In Alzheimer’s disease, it has been found to improve pathological and cognitive deficits by targeting β-amyloidosis .
Action Environment
The action of this compound can be influenced by the environment in which it is present. For example, in the context of Alzheimer’s disease, this compound was found to inhibit inflammation and apoptosis, thus improving blood-retinal barrier function in AD-related retinopathy . .
Biochemical Analysis
Biochemical Properties
Raddeanin A interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been found to inhibit the Wnt co-receptor LRP6 and phosphorylate GSK-3β, an activator of downstream target genes c-Myc and Cyclin D1 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been found to improve pathological and cognitive deficits in a mouse model of Alzheimer’s disease by targeting β-amyloidosis . It also inhibits inflammation and apoptosis, thereby improving blood-retinal barrier (BRB) function in Alzheimer’s disease-related retinopathy .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It directly binds to transactive responsive DNA-binding protein 43 (TDP-43) and induces TDP-43 localization to mitochondria and mtDNA leakage, leading to cyclic GMP-AMP synthase/stimulator of interferon gene-dependent upregulation of nuclear factor κB and type I interferon signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Raddeanin A can be synthesized through a series of glycosylation reactions starting from oleanolic acid. The synthesis involves stepwise glycosylation using arabinosyl, glucosyl, and rhamnosyl trichloroacetimidate as donors. The chemical structure of this compound is confirmed through various spectroscopic methods such as 1H-NMR, 13C-NMR, IR, MS, and elemental analysis .
Industrial Production Methods: Industrial production of this compound primarily involves extraction from the rhizomes of Anemone raddeana Regel. The extraction process includes drying the rhizomes, followed by solvent extraction using alcohol. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Raddeanin A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed in substitution reactions.
Major Products: The major products formed from these reactions are various derivatives of this compound, each with distinct biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: Raddeanin A serves as a valuable compound for studying the structure-activity relationships of triterpenoids.
Biology: It is used to investigate the mechanisms of apoptosis and cell cycle regulation in cancer cells.
Medicine: this compound has shown promising anticancer effects in preclinical models, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Raddeanin A is unique among triterpenoids due to its potent anticancer properties and multifaceted mechanisms of action. Similar compounds include:
Oleanolic Acid: A precursor in the synthesis of this compound, known for its hepatoprotective and anti-inflammatory properties.
Betulinic Acid: Another triterpenoid with anticancer and anti-HIV activities.
Ginsenosides: Triterpenoid saponins found in ginseng, known for their adaptogenic and anticancer properties
This compound stands out due to its ability to target multiple pathways and its potential for use in combination therapies to enhance the efficacy of existing treatments.
Biological Activity
Raddeanin A (RA) is a natural triterpenoid saponin derived from the plant Anemone raddeana Regel, recognized for its diverse biological activities, particularly its anti-cancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and potential therapeutic applications.
This compound exhibits its biological effects primarily through the following mechanisms:
-
Induction of Apoptosis : RA has been shown to trigger apoptosis in various cancer cell lines, including colorectal, breast, gastric, and liver cancers. The apoptotic process involves the modulation of key proteins:
- Bcl-2 Family Proteins : RA downregulates anti-apoptotic proteins (Bcl-2) while upregulating pro-apoptotic proteins (Bax), leading to cytochrome c release and activation of caspases (caspase-3, -8, and -9) .
- Cell Cycle Regulation : RA induces cell cycle arrest at the G0/G1 phase by affecting cyclins (such as cyclin D1 and E) and cyclin-dependent kinases (CDKs) .
- Inhibition of Cell Proliferation : Studies indicate that RA effectively inhibits the proliferation of cancer cells through various signaling pathways:
- Autophagy Induction : RA promotes autophagy in cancer cells, which can contribute to its anti-cancer effects by removing damaged organelles and proteins .
- Anti-inflammatory Effects : RA has demonstrated anti-inflammatory properties that may further enhance its therapeutic potential against tumors .
In Vitro Findings
Numerous studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
- Colorectal Cancer (HCT116) : RA significantly inhibited cell growth and induced apoptosis in HCT116 cells. The MTT assay revealed a concentration-dependent reduction in cell viability .
- Breast Cancer (MDA-MB-231) : RA suppressed osteoclast formation and bone resorption while inducing apoptosis in breast cancer cells .
- Gastric Cancer (SGC-7901) : RA inhibited invasion and promoted autophagy and apoptosis in gastric cancer cells .
In Vivo Findings
In vivo studies using animal models have corroborated the in vitro findings:
- Tumor Xenograft Models : RA significantly inhibited tumor growth in HCT116 xenograft models, with histological analysis revealing increased apoptosis in tumor tissues .
- Breast Cancer Models : In models of breast cancer-induced osteolysis, RA demonstrated protective effects against bone loss and reduced tumor-associated osteoclast activity .
Case Studies
Several case studies highlight this compound's potential as an anticancer agent:
- Combination Therapy : Research indicates that combining this compound with conventional chemotherapeutic agents like 5-fluorouracil enhances therapeutic efficacy against bile duct cancer by overcoming drug resistance .
- Immunotherapy Enhancement : Recent findings suggest that RA can enhance immune responses against tumors by activating dendritic cells and promoting T-cell activation, indicating its potential role in immunotherapy .
Summary of Biological Activities
Activity Type | Description |
---|---|
Apoptosis Induction | Triggers apoptotic pathways via Bcl-2 family modulation |
Cell Cycle Arrest | Induces G0/G1 phase arrest through cyclin/CDK inhibition |
Proliferation Inhibition | Suppresses cell growth via PI3K/Akt and Wnt/β-catenin pathway modulation |
Autophagy Induction | Promotes autophagy as a mechanism to combat tumor growth |
Anti-inflammatory Effects | Reduces inflammation that may contribute to tumor progression |
Properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H76O16/c1-22-30(50)33(53)35(55)38(59-22)62-37-34(54)32(52)26(20-48)60-40(37)63-36-31(51)25(49)21-58-39(36)61-29-12-13-44(6)27(43(29,4)5)11-14-46(8)28(44)10-9-23-24-19-42(2,3)15-17-47(24,41(56)57)18-16-45(23,46)7/h9,22,24-40,48-55H,10-21H2,1-8H3,(H,56,57)/t22-,24-,25-,26+,27-,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38-,39-,40-,44-,45+,46+,47-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQQGPFFHGWNIGX-PPCHTBMASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(COC3OC4CCC5(C(C4(C)C)CCC6(C5CC=C7C6(CCC8(C7CC(CC8)(C)C)C(=O)O)C)C)C)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@@H]3[C@H]([C@H](CO[C@H]3O[C@H]4CC[C@]5([C@H](C4(C)C)CC[C@@]6([C@@H]5CC=C7[C@]6(CC[C@@]8([C@H]7CC(CC8)(C)C)C(=O)O)C)C)C)O)O)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H76O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89412-79-3 | |
Record name | Raddeanin A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89412-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anemodeanin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089412793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 89412-79-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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